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molecular formula C12H19O3P B1598262 2-Diethoxyphosphorylethylbenzene CAS No. 54553-21-8

2-Diethoxyphosphorylethylbenzene

Cat. No. B1598262
M. Wt: 242.25 g/mol
InChI Key: WEXGRJPJMNUCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599344

Procedure details

In a manner according to Preparation 2 combine 2-phenylethyl bromide and triethyl phosphite. Distill the mixture at reduced pressure (0.15 mm Hg) and collect the fraction distilling at 115°-130° C. to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>>[C:1]1([CH2:7][CH2:8][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distill the mixture at reduced pressure (0.15 mm Hg)
CUSTOM
Type
CUSTOM
Details
collect the fraction
DISTILLATION
Type
DISTILLATION
Details
distilling at 115°-130° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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